Validated Identity & Conformity: Structural Confirmation Against the Patented Rho-Kinase Inhibitor Intermediate
The compound's identity as the specific intermediate used in Sanofi's patented Rho-kinase inhibitor synthesis (US8524737B2) is confirmed by matching CAS registry (1202072-44-3) and structural descriptors (IUPAC name, SMILES, InChI) to the patent's exemplified scaffold. This direct link to a defined pharmaceutical patent provides a verifiable chain of custody and synthetic utility that unpatented or non-intermediate analogs cannot claim. [1] [2]
| Evidence Dimension | Patent-backed synthetic utility |
|---|---|
| Target Compound Data | Explicitly claimed intermediate in Rho-kinase inhibitor patent US8524737B2 |
| Comparator Or Baseline | 3-thiabicyclo[3.3.1]nonane-7-carboxylic acid (des-oxo) and 9-oxa-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid are not cited as intermediates in this patent family. |
| Quantified Difference | Binary: patented utility vs. no evidence of equivalent utility in the same patent context |
| Conditions | Patent analysis of US8524737B2 and related family members (WO2009156092A3) |
Why This Matters
Procurement for medicinal chemistry projects targeting ROCK inhibition mandates the exact intermediate structure to ensure fidelity to patented synthetic routes and avoid introducing uncharacterized variables.
- [1] Plettenburg, O., Lorenz, K., Loehn, M., Duclos, O., & Biscarrat, S. (2013). Bi- and polycyclic substituted isoquinoline and isoquinolinone derivatives. US Patent 8,524,737 B2. Sanofi. View Source
- [2] Molaid. 9-oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid, CAS 1202072-44-3, patent cross-reference to WO2009156092A3. View Source
